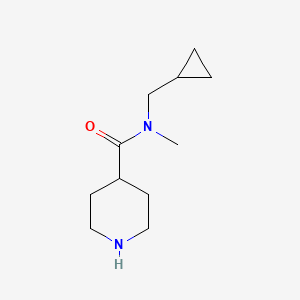
N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” is a derivative of naltrexone . Naltrexone is an organic heteropentacyclic compound that is naloxone substituted in which the allyl group attached to the nitrogen is replaced by a cyclopropylmethyl group . It is a mu-opioid receptor antagonist, used to treat alcohol dependence .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves complex processes. For instance, the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naltrexone, involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated . The oxazolidine derived from oxymorphone reacts with Grignard reagents to provide directly N-allyl, N-cyclopropylmethyl, and N-cyclobutylmethyl derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is likely complex, given its relation to naltrexone . Cyclopropanes, which are part of the structure, present significant challenges for any synthetic chemist due to their high ring strain . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates .Chemical Reactions Analysis
Cyclopropanes, like the one in “this compound”, can participate in various chemical reactions. They can be involved in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure and the presence of the cyclopropane ring . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Applications De Recherche Scientifique
Chemistry and Pharmacology of Novel Synthetic Opioids
Research into non-fentanil novel synthetic opioids, particularly N-substituted benzamides and acetamides, has revealed significant findings regarding their chemistry, pharmacology, and impact on drug markets. These compounds, including U-47700, have been developed based on patented compounds and exhibit euphoric effects, highlighting the importance of early detection and risk assessment in toxicological studies (Sharma et al., 2018).
Application of 1-Methylcyclopropene in Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has significantly impacted research on fruits and vegetables by delaying ripening and senescence, thus improving product quality. Its commercialization has been rapidly adopted by many apple industries worldwide, indicating its potential for broader application across various fruits and vegetables (Watkins, 2006).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs) has been a focus of research due to its relevance in water treatment and environmental remediation. Studies have investigated different kinetics, mechanisms, and by-products of ACT degradation, providing insight into the effectiveness of AOPs in removing recalcitrant compounds from water sources (Qutob et al., 2022).
Mécanisme D'action
Orientations Futures
The future directions for “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” could involve further exploration of its potential uses, particularly given its relation to naltrexone . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . This could open up new possibilities for the synthesis and application of such compounds.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-13(8-9-2-3-9)11(14)10-4-6-12-7-5-10/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUNJCXJCKEGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


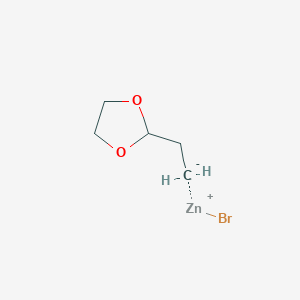

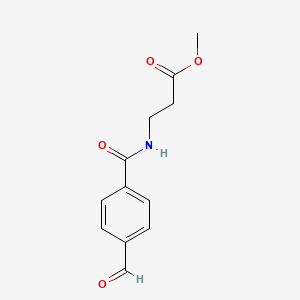
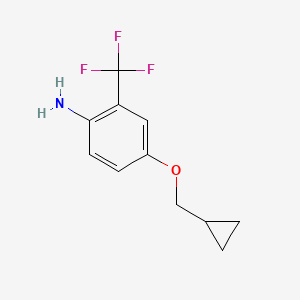
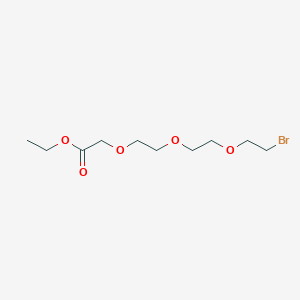
![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)
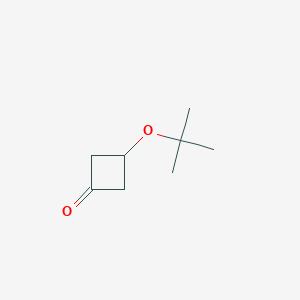
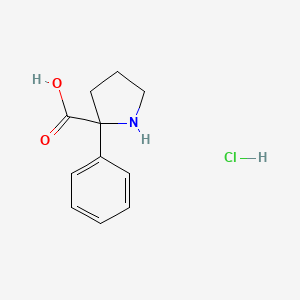
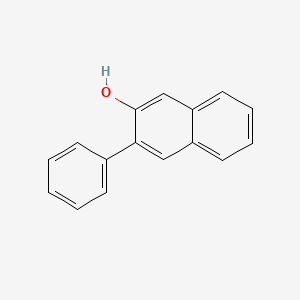
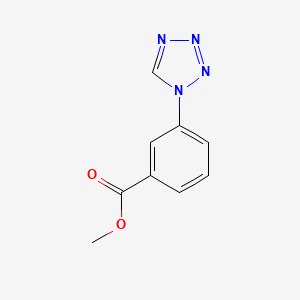

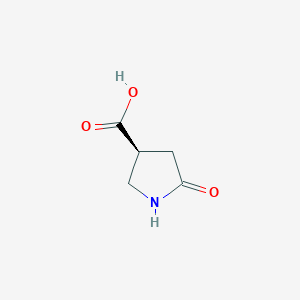

![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
